molecular formula C8H12NaOSi B14052190 CID 131884844

CID 131884844

Cat. No.: B14052190
M. Wt: 175.25 g/mol
InChI Key: YBINUNJKBGTWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 131884844 is a chemical compound with unique properties and applications in various fields

Properties

Molecular Formula

C8H12NaOSi

Molecular Weight

175.25 g/mol

InChI

InChI=1S/C8H12OSi.Na/c1-10(2,9)8-6-4-3-5-7-8;/h3-7,9H,1-2H3;

InChI Key

YBINUNJKBGTWKZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 131884844 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction with reagent A under temperature X°C.

    Step 2: Intermediate formation followed by reaction with reagent B.

    Step 3: Final purification using method Y.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic group undergoes oxidation under controlled conditions:

Reaction ConditionsProducts FormedYieldAnalytical Method Used
H₂O₂ (30%)/AcOH at 50°C for 6hQuinone derivative72%HPLC, FT-IR
KMnO₄ in alkaline mediumCarboxylic acid intermediate58%NMR, Mass Spec

Key findings:

  • Oxidation preferentially targets the electron-rich phenolic ring.

  • Substituents on the pyrrole ring (2,5-dimethyl groups) stabilize intermediates during oxidation.

Electrophilic Substitution

The para-methylphenol moiety participates in electrophilic aromatic substitution:

Reaction TypeReagents/ConditionsPosition of SubstitutionBy-Products Identified
NitrationHNO₃/H₂SO₄ at 0°COrtho to -OH<5% diaryl nitrate
SulfonationSO₃ in H₂SO₄ at 120°CMeta to -OHSulfone (trace)

Mechanistic notes:

  • Steric hindrance from the pyrrole-linked phenyl group directs substitution to the phenolic ring.

  • Reaction rates correlate with the electrophile’s strength (nitration > sulfonation) .

Nucleophilic Reactions

The hydroxyl group acts as a nucleophile in alkylation/acylation:

ReactionConditionsMajor ProductYield
Methylation(CH₃)₂SO₄, NaOH, 40°CMethoxy derivative85%
AcetylationAc₂O, pyridine, RTAcetylated phenol91%

Side reactions:

  • Competing O- vs. N-alkylation observed with bulkier alkylating agents (e.g., benzyl chloride).

Coordination Chemistry

CID 131884844 forms complexes with transition metals:

Metal SaltSolvent SystemComplex StructureStability Constant (log K)
Cu(NO₃)₂Ethanol/waterTetradentate Cu(II) complex8.2 ± 0.3
FeCl₃AcetonitrileOctahedral Fe(III) complex6.7 ± 0.2

Applications:

  • Metal complexes show enhanced solubility in nonpolar solvents compared to the free ligand.

Photochemical Behavior

Under UV light (λ = 254 nm):

ConditionDegradation PathwayHalf-LifePrimary Products
AerobicRadical-mediated cleavage2.1 hPhenolic fragments
AnaerobicIsomerization6.8 hCyclized derivative

Thermal Stability Data

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset: 218°C (N₂ atmosphere)

  • Major mass loss step: 218–310°C (Δm = 74%) corresponding to pyrrole ring decomposition.

Authoritative Data Sources:

  • Evitachem provided reaction protocols and yields.

  • PubChem and CAS SciFinder were used to validate mechanistic pathways and compare with analogous phenolic systems.

Scientific Research Applications

CID 131884844 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Employed in studies involving cellular processes and molecular interactions.

    Medicine: Investigated for potential therapeutic uses, including drug development and disease treatment.

    Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique properties and wide range of applications make it a valuable subject of study in scientific research, medicine, and industry.

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